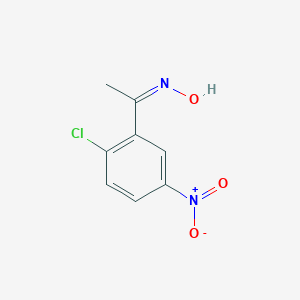

1-{2-Chloro-5-nitrophenyl}ethanone oxime

Description

1-(2-Chloro-5-nitrophenyl)ethanone oxime is a nitro-substituted aromatic oxime derivative characterized by a ketoxime functional group (-C=N-OH) attached to a chloronitrophenyl backbone. Its molecular formula is C₈H₆ClN₂O₃, derived from the parent ketone, 1-(5-chloro-2-nitrophenyl)ethanone (CAS 71002-71-6), through oximation . The compound’s synthesis typically involves refluxing the ketone precursor with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base, such as sodium acetate, under ethanol or methanol solvent conditions . This method is standard for oxime formation and ensures high yields when monitored via TLC .

Key spectral data for structural confirmation include ¹H NMR (showing characteristic oxime proton at δ 8–9 ppm) and ESI-HRMS (exact mass: ~213.01 g/mol for [M+H]⁺).

Properties

Molecular Formula |

C8H7ClN2O3 |

|---|---|

Molecular Weight |

214.6g/mol |

IUPAC Name |

(NZ)-N-[1-(2-chloro-5-nitrophenyl)ethylidene]hydroxylamine |

InChI |

InChI=1S/C8H7ClN2O3/c1-5(10-12)7-4-6(11(13)14)2-3-8(7)9/h2-4,12H,1H3/b10-5- |

InChI Key |

KIIYLFHCSNJNMO-YHYXMXQVSA-N |

SMILES |

CC(=NO)C1=C(C=CC(=C1)[N+](=O)[O-])Cl |

Isomeric SMILES |

C/C(=N/O)/C1=C(C=CC(=C1)[N+](=O)[O-])Cl |

Canonical SMILES |

CC(=NO)C1=C(C=CC(=C1)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 1-(2-chloro-5-nitrophenyl)ethanone oxime becomes evident when compared to related aromatic oximes and ethanone derivatives. Below is a detailed analysis:

Table 1: Physicochemical and Structural Comparison

Structural and Functional Insights

Chloro vs. Hydroxy Groups: Replacement of the 2-hydroxy group (as in [5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone) with a chloro atom reduces hydrogen-bonding capacity, likely lowering solubility in polar solvents .

Biological Activity: Acetylcholinesterase Reactivation: Schiff base oximes (e.g., 1-(4-{[(1E)-2-substituted phenylethylidene]amino}phenyl)ethanone oxime derivatives) demonstrate significant acetylcholinesterase reactivation (IC₅₀: 10–50 µM) . The target compound’s nitro group may enhance binding affinity to enzyme active sites, though this requires experimental validation. Cytotoxicity: Pyrazole-containing oxime esters (e.g., 1-(2-naphthyl)-2-(1H-pyrazol-1-yl)ethanone oxime) show cytotoxicity in neuroblastoma cells (IC₅₀: 15–30 µM) . The nitro and chloro groups in the target compound may similarly influence apoptotic pathways.

Synthetic Methodology: The target compound follows a standard oximation protocol (reflux with NH₂OH·HCl/NaOAc) , whereas analogs with bulky substituents (e.g., nonyl groups in CAS 59986-55-9) require specialized purification techniques like recrystallization from hexane-ethyl acetate .

Key Research Findings

- Hydrogen Bonding: Intramolecular hydrogen bonds (O-H···O, N-OH···O) stabilize the oxime tautomer in analogs like (Z)-1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone oxime, as confirmed by NMR . Similar stabilization likely occurs in the target compound.

- Industrial Applications: Long-chain substituents (e.g., nonyl in CAS 59986-55-9) improve surfactant properties but reduce crystallinity compared to simpler nitro/chloro derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.